molecular formula C20H35N3O4S B564983 N-(Acetyl-d3)-S-(1-cyano-2-hydroxyethyl)cysteine Dicyclohexylamine Salt CAS No. 1356017-48-5

N-(Acetyl-d3)-S-(1-cyano-2-hydroxyethyl)cysteine Dicyclohexylamine Salt

Cat. No.: B564983
CAS No.: 1356017-48-5
M. Wt: 416.595
InChI Key: AEWZVNHASHNRAX-IJTRFPNGSA-N
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Description

N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine-d3 Dicyclohexylamine Salt (Mixture of Diastereomers) is a modified amino acid derivative. It is primarily used in proteomics research and is a metabolite of acrylonitrile . This compound has a molecular weight of 413.57 and a molecular formula of C8H12N2O4S.C12H23N .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine-d3 Dicyclohexylamine Salt involves the reaction of acrylonitrile with L-cysteine, followed by acetylation and subsequent reaction with dicyclohexylamine. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine-d3 Dicyclohexylamine Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine-d3 Dicyclohexylamine Salt involves its interaction with cellular proteins and enzymes. It acts as a metabolite of acrylonitrile, undergoing further metabolic transformations in the body. The molecular targets include enzymes involved in detoxification pathways, such as glutathione S-transferases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine-d3 Dicyclohexylamine Salt is unique due to its specific metabolic origin and its use in proteomics research. Its deuterium labeling (d3) makes it particularly useful in mass spectrometry studies, providing distinct advantages in tracing metabolic pathways and studying protein interactions .

Properties

IUPAC Name

(2R)-3-(1-cyano-2-hydroxyethyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid;N-cyclohexylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C8H12N2O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(12)10-7(8(13)14)4-15-6(2-9)3-11/h11-13H,1-10H2;6-7,11H,3-4H2,1H3,(H,10,12)(H,13,14)/t;6?,7-/m.0/s1/i;1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWZVNHASHNRAX-IJTRFPNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC(CO)C#N)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H](CSC(CO)C#N)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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